molecular formula C8H9ClO2 B13359729 1-(4-Hydroxyphenyl)-2-chloroethanol

1-(4-Hydroxyphenyl)-2-chloroethanol

Katalognummer: B13359729
Molekulargewicht: 172.61 g/mol
InChI-Schlüssel: LIRPGLPOHOMCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxyphenyl)-2-chloroethanol is an organic compound characterized by the presence of a hydroxyphenyl group and a chloroethanol moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Hydroxyphenyl)-2-chloroethanol typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Hydroxyphenyl)-2-chloroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxyphenyl)-2-chloroethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxyphenyl)-2-chloroethanol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in nucleophilic substitution reactions. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxyphenyl)-2-chloroethanol can be compared with other similar compounds, such as:

    4-Hydroxyphenylacetone: Similar in structure but with a ketone group instead of a chloroethanol moiety.

    4-Hydroxyphenylpyruvate: Contains a carboxyl group instead of a chloroethanol moiety.

    4-Hydroxyphenylbutane-2,3-diol: Contains additional hydroxyl groups. These compounds share some chemical properties but differ in their specific functional groups, leading to different reactivity and applications.

Eigenschaften

Molekularformel

C8H9ClO2

Molekulargewicht

172.61 g/mol

IUPAC-Name

4-(2-chloro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5H2

InChI-Schlüssel

LIRPGLPOHOMCQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CCl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.